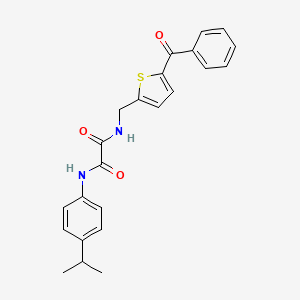
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a complex organic compound that features a thiophene ring substituted with a benzoyl group and an oxalamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both aromatic and heterocyclic components in its structure suggests it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide typically involves multiple steps:
-
Formation of the Benzoylthiophene Intermediate
Starting Materials: Thiophene, benzoyl chloride.
Reaction Conditions: Friedel-Crafts acylation using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Procedure: Thiophene is reacted with benzoyl chloride in the presence of AlCl₃ to yield 5-benzoylthiophene.
-
Synthesis of the Oxalamide Derivative
Starting Materials: 5-benzoylthiophene, oxalyl chloride, 4-isopropylaniline.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane.
Procedure: Oxalyl chloride is reacted with 5-benzoylthiophene to form the corresponding acyl chloride, which is then reacted with 4-isopropylaniline to yield the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the reagents and intermediates efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents.
Products: Reduction can affect the carbonyl groups, converting them to alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃.
Reducing Agents: LiAlH₄, NaBH₄.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), ethanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit antimicrobial or anti-inflammatory properties due to the presence of the thiophene ring, which is known for its pharmacological activities .
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The oxalamide moiety is often found in molecules with biological activity, suggesting possible applications in drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and potential for functionalization.
Mécanisme D'action
The mechanism by which N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene ring could engage in π-π interactions with aromatic amino acids in proteins, while the oxalamide group could form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(2-benzoylphenyl)-N2-(4-isopropylphenyl)oxalamide: Similar structure but with a benzene ring instead of thiophene.
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-methylphenyl)oxalamide: Similar structure but with a methyl group instead of isopropyl.
Uniqueness
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is unique due to the combination of the thiophene ring and the oxalamide moiety. This combination is less common and may confer unique chemical and biological properties, such as enhanced stability or specific interactions with biological targets.
Propriétés
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-15(2)16-8-10-18(11-9-16)25-23(28)22(27)24-14-19-12-13-20(29-19)21(26)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQLRCWHMSVJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
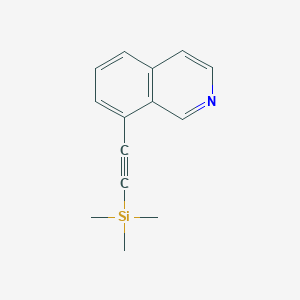
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2919849.png)
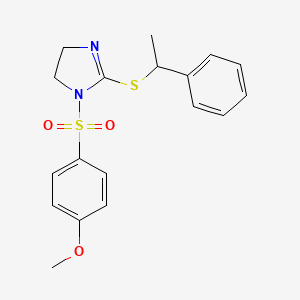
![1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2919853.png)

![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B2919855.png)
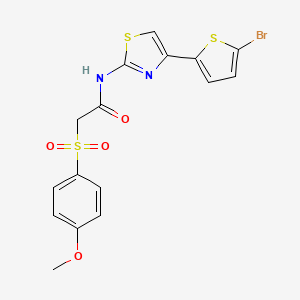
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2919858.png)
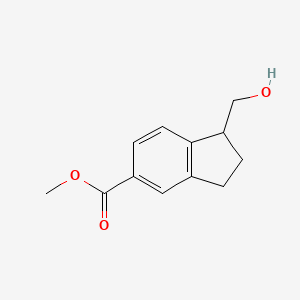
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2919863.png)
![1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2919864.png)
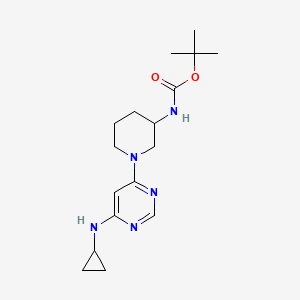
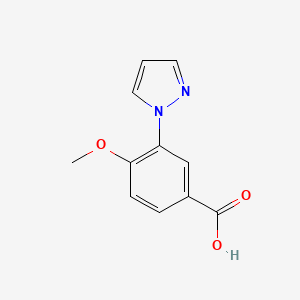
![1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2919870.png)
